

4-AcO-EPT structure-activity relationship SAR

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Compound Focus: 4-acetoxy EPT

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Quantitative Pharmacological Data

The core of the SAR analysis lies in the quantitative data from **in vitro** functional assays and **in vivo** behavioral studies. The table below compares key pharmacological metrics for 4-AcO-EPT and its deacetylated metabolite, 4-HO-EPT [1] [2].

Compound	In Vitro 5-HT2A EC ₅₀ (nM)	In Vivo HTR Potency (mg/kg)	5-HT2A Agonist Efficacy	Prodrug Relationship
4-AcO-EPT	24.0 [2]	~5.6 (estimated) [1]	Partial to Full Agonist [1]	Yes (for 4-HO-EPT) [1]
4-HO-EPT	4.24 [2]	Similar to 4-AcO-EPT [1]	Partial to Full Agonist [1]	Active Metabolite

To provide a broader SAR context, the following table compares 4-AcO-EPT with other common 4-substituted tryptamines. A general trend shows that **O-acetylation reduces in vitro potency by approximately 10-20 fold** compared to the 4-hydroxy analog, but this difference diminishes in vivo due to metabolic conversion [1] [3].

Compound Name	Substituents	Approx. In Vitro 5-HT2A EC ₅₀ (nM)*	Key SAR Insight
Psilocin (4-HO-DMT)	4-OH, N,N-Dimethyl	~6.9 [1]	Benchmark compound
4-AcO-DMT	4-AcO, N,N-Dimethyl	~69 [1]	Demonstrates ~10-fold drop from Psilocin
4-HO-MET	4-OH, N-Methyl-N-Ethyl	Data from table [1]	Asymmetric N-alkyl can maintain high potency
4-HO-DiPT	4-OH, N,N-Diisopropyl	Data from table [1]	Bulky N-alkyl groups can lower 5-HT2C potency

Note: EC₅₀ values are approximate and based on calcium mobilization assays. Specific values for all 17 compounds in the study can be found in the source material [1].

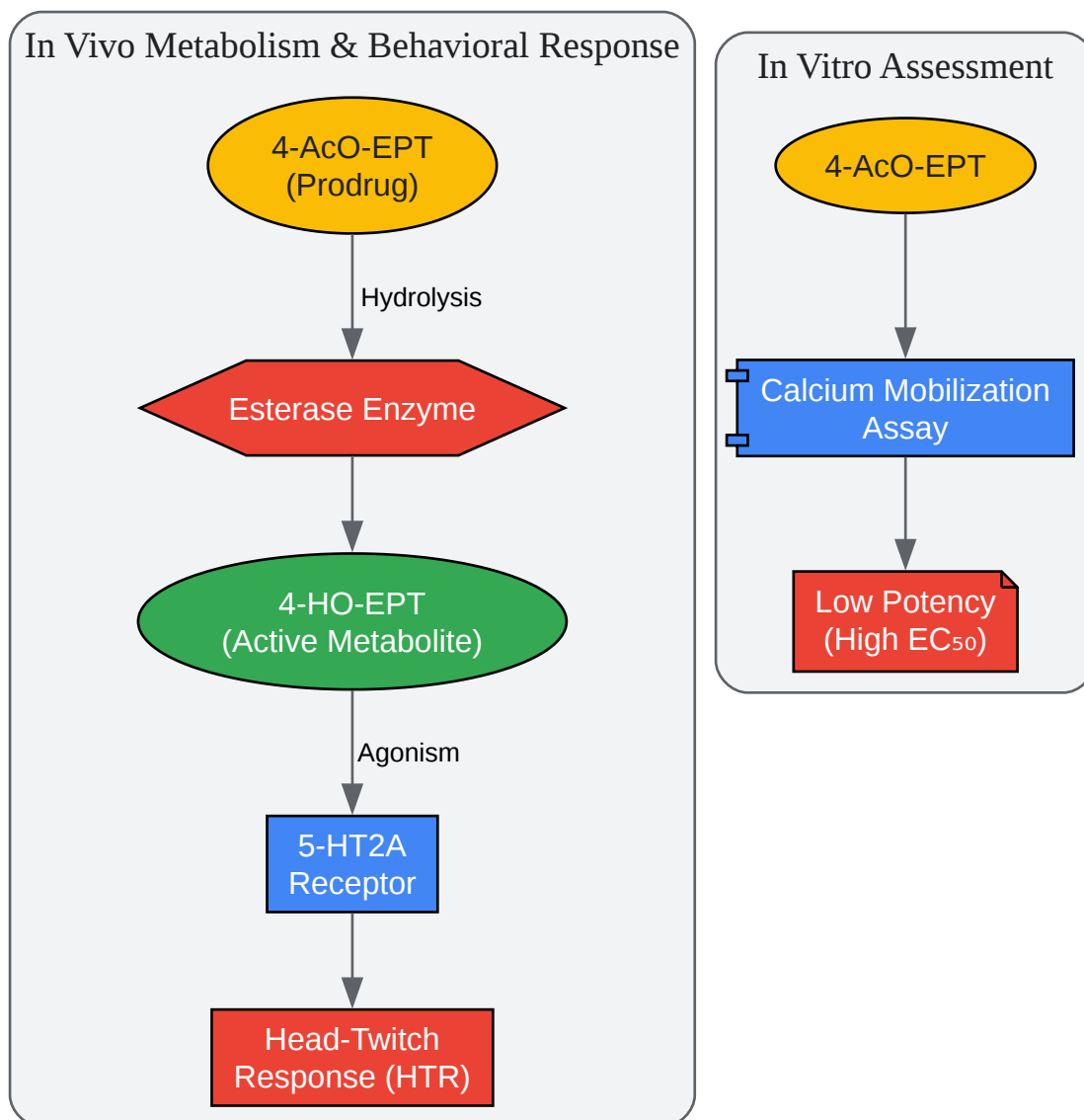
Detailed Experimental Protocols

The comparative data is derived from standardized experimental protocols designed to evaluate psychedelic drug activity [1].

- In Vitro Functional Assays: Calcium mobilization assays** were conducted in HEK293 cells expressing human 5-HT receptor subtypes (5-HT2A, 5-HT2B, 5-HT2C). Cells were loaded with a calcium-sensitive fluorescent dye. After agonist stimulation (application of the test compound), the resulting increase in intracellular calcium was measured as a fluorescence signal. Concentration-response curves were generated to determine **EC₅₀ (half-maximal effective concentration)** and **agonist efficacy** [1].
- In Vivo Behavioral Studies:** The **head-twitch response (HTR)** in C57BL/6J mice was used as a behavioral proxy for 5-HT2A receptor activation. Mice were administered the test compounds intraperitoneally, and HTR counts were recorded. Dose-response relationships were analyzed to determine **behavioral potency** [1].

Metabolic Pathway and Experimental Workflow

The relationship between 4-AcO-EPT, its active metabolite, and the experimental workflow can be visualized as a pathway. The following diagram illustrates this process, created according to your specifications using DOT language.



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Key SAR Insights and Conclusion

The experimental data reveals several critical insights into the SAR of 4-substituted tryptamines [1] [3]:

- **Prodrug Mechanism:** The stark difference between the low **in vitro** potency of 4-AcO-EPT and its high **in vivo** behavioral potency strongly supports its classification as a **prodrug**. It requires enzymatic deacetylation (likely by esterases) in the body to become the active metabolite 4-HO-EPT [1].
- **N-Alkyl Substitution Effects:** The study found that compounds with bulkier N-alkyl substituents (e.g., N,N-diisopropyl) could exhibit **lower potency at the 5-HT2C receptor** and **higher efficacy at the 5-HT2B receptor**. This highlights the role of N-substituents in driving receptor-subtype selectivity [1].
- **Psilocybin-like Profile:** Despite the modifications, 4-AcO-EPT and its analogs display pharmacological and behavioral properties that are consistent with classic serotonergic hallucinogens like psilocybin, primarily mediated through 5-HT2A receptor activation [1].

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